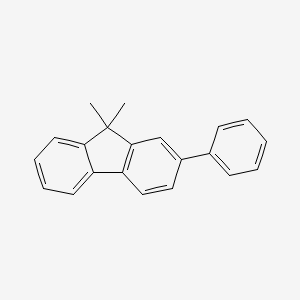

9,9-Dimethyl-2-phenyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethyl-2-phenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQYOKOKNXMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601355 | |

| Record name | 9,9-Dimethyl-2-phenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174753-91-4 | |

| Record name | 9,9-Dimethyl-2-phenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,9 Dimethyl 2 Phenyl 9h Fluorene and Its Functionalized Analogues

Strategies for the Construction of the 9,9-Dimethyl-9H-fluorene Core

The introduction of two methyl groups at the C-9 position of the fluorene (B118485) ring is a crucial step that enhances the solubility and film-forming properties of the resulting materials. This is typically achieved through alkylation reactions.

The benzylic protons at the C-9 position of fluorene are acidic, making them susceptible to deprotonation by a base, followed by nucleophilic attack on an alkylating agent. A common method for the synthesis of 9,9-dimethylfluorene involves the reaction of fluorene with a methylating agent, such as methyl iodide, in the presence of a strong base like potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO). google.com

The reaction proceeds in two steps. First, one proton is removed, and a methyl group is added. Then, the second proton is removed from the resulting 9-methylfluorene, followed by the addition of the second methyl group. The use of a phase-transfer catalyst can facilitate this reaction. Traditional alkylation methods, however, often require harsh conditions and may result in a mixture of products. nih.gov More recent protocols have explored milder and more efficient conditions. For example, potassium tert-butoxide (t-BuOK) has been used as a catalyst for the alkylation of fluorene with alcohols, offering a greener alternative to traditional methods. nih.govrsc.orgresearchgate.net

Table 1: Comparison of Bases for Alkylation of Fluorene

| Base | Yield of 9-alkylfluorene (%) | Starting Material Remaining (%) | Byproducts (%) |

|---|---|---|---|

| t-BuOK | 99 | 0 | 0 |

| KOH | 85 | 10 | 0 |

| t-BuONa | 57 | 12 | 10 |

| NaOH | Trace | 72 | 25 |

| CsOH·H₂O | 26 | 54 | ~5 |

| K₂CO₃ | 0 | 100 | 0 |

This table is based on data for the mono-alkylation of fluorene with p-methoxybenzyl alcohol as the alkylating agent, catalyzed by various bases. The data illustrates the superior efficacy of t-BuOK in this type of transformation. researchgate.net

In line with the principles of green chemistry, dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent, offering a safer alternative to toxic reagents like methyl iodide or dimethyl sulfate. nih.govunive.itnih.gov A novel method for synthesizing 9,9-dimethylfluorene utilizes DMC as the methylating agent in the presence of an alkaline substance, such as sodium hydride or potassium tert-butoxide, in an organic solvent. google.com This process is not only more environmentally friendly due to the low toxicity of DMC and its byproducts (carbon dioxide and methanol) but also offers high yields and simplifies waste treatment. google.comorganic-chemistry.org

The reaction is typically carried out in a temperature range of 15-40°C. The use of DMC avoids the handling of low-boiling, highly toxic, and explosive materials like methyl iodide. google.com The resulting 9,9-dimethylfluorene can be purified by methods such as molecular distillation and recrystallization to achieve high purity ( >99.5%). google.com

Targeted Functionalization at the Fluorene and Phenyl Moieties

Once the 9,9-dimethyl-9H-fluorene core is synthesized, the next step is often the introduction of various functional groups at other positions of the fluorene ring or the subsequent attachment of a phenyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov The Suzuki-Miyaura coupling reaction is particularly effective for the arylation of fluorene derivatives. researchgate.net To synthesize 9,9-dimethyl-2-phenyl-9H-fluorene, 2-bromo-9,9-dimethylfluorene is a common starting material. This can be prepared by the bromination of fluorene followed by dimethylation. google.com The 2-bromo-9,9-dimethylfluorene can then undergo a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired product. acs.org

Other palladium-catalyzed reactions like the Heck and Sonogashira couplings are also employed to introduce different unsaturated moieties onto the fluorene core, leading to a wide range of functionalized derivatives. ucf.edursc.orgjst.go.jp These reactions allow for the precise installation of vinyl or alkynyl groups, which can serve as handles for further chemical modifications. The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Fluorene Derivatives

| Reaction Type | Fluorene Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki | 2-Bromo-9,9-dioctylfluorene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-9,9-dioctylfluorene |

| Heck | 2-Bromo-7-N,N-diphenylamino-9,9-diethylfluorene | 4-Nitrostyrene | Pd(OAc)₂, tri-o-tolylphosphine, Et₃N | Stilbene derivative of fluorene |

| Sonogashira | Aryl halide derivative of spirobifluorene | Phenylacetylene | Pd(II)/ligand complex | Alkynyl-substituted spirobifluorene |

Nucleophilic substitution reactions provide another avenue for functionalizing the fluorene core. For instance, halogenated fluorene derivatives can react with various nucleophiles to introduce new functional groups. An example is the reaction of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene with copper cyanide (CuCN) to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.gov This reaction introduces a nitrile group, which can be further transformed. Nucleophilic aromatic substitution (SNAr) on polyfluoroarenes can also be used to create highly functionalized fluorene-based structures. nih.govnih.gov

Reduction reactions are essential for converting existing functional groups into others. For example, a nitro group on the fluorene ring can be reduced to an amino group using reagents like hydrazine. nih.gov The ketone group in fluorenone can be reduced to a secondary alcohol (fluorenol) using sodium borohydride (NaBH₄). study.comyoutube.com Furthermore, a nitrile group can be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL). nih.gov These transformations are key steps in the synthesis of various functionalized fluorene derivatives.

Boron trifluoride etherate (BF₃·OEt₂) has been utilized as a versatile Lewis acid catalyst for the synthesis of highly functionalized and diversified fluorene derivatives. thieme-connect.comthieme-connect.com One notable application is the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. For example, their reaction with 2-aminobenzamides in the presence of BF₃·OEt₂ affords functionalized quinazolin-4-ones appended with a fluorene-9-ylidene moiety. rsc.org Similarly, reaction with isatin imines can produce blue-emissive disubstituted fluorene derivatives. rsc.org These reactions often proceed through reactive intermediates like allene carbocations, leading to complex molecular architectures in good yields. thieme-connect.comresearchgate.net The use of BF₃·OEt₂ provides an efficient pathway to novel fluorene-based compounds with potential applications in materials science. thieme-connect.comrsc.org

Design and Synthesis of Monomers for Polymerization Incorporating 9,9-Dimethyl-9H-fluorene Subunits

The 9,9-dimethyl-9H-fluorene core is a crucial building block in the design of conjugated polymers for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and polymer solar cells. wikipedia.org The dimethyl substitution at the 9-position enhances the solubility and processability of the resulting polymers without significantly altering their electronic properties. Monomers for polymerization are typically designed with two reactive functional groups, often at the 2 and 7 positions of the fluorene ring, to enable chain-growth polymerization.

A common strategy for synthesizing such monomers involves the functionalization of 2,7-dibromofluorene. This precursor can be readily dimethylated at the 9-position using similar methods described for 2-bromofluorene. The resulting 2,7-dibromo-9,9-dimethylfluorene is a versatile monomer that can undergo various cross-coupling reactions.

For Suzuki-type polycondensation reactions, the dibromo monomer can be converted into a diboronic acid or a diboronic ester derivative. For instance, 9,9-dihexylfluorene-2,7-bis(trimethylene boronate) has been synthesized from 2,7-dibromofluorene. doi.org This involves a metal-halogen exchange followed by reaction with a borate ester. These boronic acid or ester functionalized monomers can then be polymerized with various aromatic dihalides to create a wide range of polyfluorene copolymers with tailored electronic and optical properties. doi.orgnih.gov

The following table outlines the synthesis of a key fluorene-based monomer for Suzuki polymerization:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2,7-Dibromofluorene | 1. Alkyl halide (e.g., 1-bromohexane), Base (e.g., KOH), Phase-transfer catalyst. | 2,7-Dibromo-9,9-dihexylfluorene |

| 2 | 2,7-Dibromo-9,9-dihexylfluorene | 1. n-Butyllithium, 2. Triisopropyl borate, 3. Acid hydrolysis. | 9,9-Dihexylfluorene-2,7-diboronic acid |

| 3 | 9,9-Dihexylfluorene-2,7-diboronic acid | 1. Pinacol, Dean-Stark trap. | 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol) ester |

Scalable and Chromatography-Free Synthetic Protocols for Advanced Materials Precursors

The transition of novel organic materials from laboratory-scale synthesis to industrial production necessitates the development of scalable and cost-effective synthetic protocols. A significant bottleneck in many organic syntheses is the reliance on chromatographic purification, which is often time-consuming, solvent-intensive, and difficult to scale up. Therefore, developing chromatography-free synthetic routes is a key objective in process chemistry.

For fluorene-based advanced materials precursors, such as those used in organic electronics, scalable and chromatography-free syntheses have been reported. These protocols often rely on the careful selection of reaction conditions and solvents to induce selective precipitation or crystallization of the desired product, thereby avoiding the need for column chromatography.

An example of such a protocol is the synthesis of N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, a hole transport material. researchgate.net The multi-step synthesis of this complex molecule was designed to be scalable and free of chromatographic purification. The key steps, including alkylation and intramolecular Friedel-Crafts reactions, were optimized to yield intermediates and a final product of high purity through simple filtration and recrystallization. researchgate.net

The principles demonstrated in such syntheses, including the strategic use of crystallization to purify intermediates, can be applied to the production of this compound and its derivatives on a larger scale. The synthesis of the precursor 9,9-dimethyl-2-bromofluorene, as described in a patent, also appears amenable to large-scale production with purification by recrystallization. google.com

The following table summarizes the key features of a scalable and chromatography-free synthesis for a fluorene-based material precursor:

| Synthetic Step | Key Transformation | Purification Method |

| Alkylation | C-alkylation at the 9-position of a fluorene derivative. | Crystallization/Precipitation |

| Cyclization | Intramolecular Friedel-Crafts alkylation. | Crystallization/Precipitation |

| Cross-Coupling | Buchwald-Hartwig amination. | Crystallization/Precipitation |

By focusing on reaction conditions that lead to the formation of crystalline intermediates and final products, the need for chromatography can be circumvented, paving the way for the efficient and large-scale production of these important materials.

Advanced Spectroscopic and Electrochemical Characterization of 9,9 Dimethyl 2 Phenyl 9h Fluorene Systems

Elucidation of Electronic Transitions and Excited State Dynamics via Absorption Spectroscopy

Spectroscopic techniques are indispensable tools for probing the electronic structure and photophysical behavior of conjugated molecules like 9,9-Dimethyl-2-phenyl-9H-fluorene. The absorption and emission of light provide direct insights into the energy levels and the dynamics of excited states.

Ultraviolet-Visible Absorption Spectroscopy for π-Conjugation Analysis

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary method for characterizing the extent of π-conjugation in organic molecules. For fluorene (B118485) derivatives, the absorption spectra are typically dominated by strong π–π* transitions. In derivatives of 9,9-dimethyl-9H-fluoren-2-amine, intense low-energy bands are observed in the range of 428–502 nm, which are attributed to intramolecular charge transfer (ICT) from the donor to the acceptor groups. nih.gov Less intense high-energy bands in the range of 288–356 nm are predominantly due to π → π* transitions within the fluorene unit. nih.gov The position of the absorption maximum (λmax) is sensitive to the electronic nature of substituents on the fluorene core. For instance, the introduction of a phenyl group at the 2-position of the 9,9-dimethylfluorene core is expected to extend the π-conjugation, leading to a bathochromic (red) shift of the absorption bands compared to the unsubstituted fluorene.

Studies on related poly(9,9-dimethyl-2-vinylfluorene) have shown that the UV absorptivity can decrease with increasing polymer chain length, indicating interactions between the pendent aromatic chromophores in the ground state. researchgate.net For a series of 9-phenyl-9-phosphafluorene oxide derivatives, two main absorption bands are typically observed around 290 nm and 340 nm, corresponding to π→π* transitions and intramolecular charge transfer, respectively. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative UV-Vis Absorption Data for 9,9-Dimethylfluorene Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Poly(9,9-dimethyl-2-vinylfluorene) | ~300-350 | Not Specified | researchgate.net |

| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | ~290, ~340 | Toluene | beilstein-journals.orgbeilstein-journals.org |

| Derivatives of 9,9-dimethyl-9H-fluoren-2-amine | 288-356 (HE), 428-502 (LE) | DCM | nih.gov |

Time-Resolved and Steady-State Fluorescence Emission Spectroscopy for Photoluminescent Properties

Fluorescence spectroscopy provides critical information about the excited state of a molecule and its de-excitation pathways. Fluorene derivatives are known for their high photoluminescence quantum yields, making them excellent candidates for emissive layers in OLEDs. researchgate.net The emission wavelength and efficiency are highly dependent on the molecular structure and the surrounding environment.

For a series of π-conjugated compounds terminating in 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole, fluorescence emission is observed in the range of 449–513 nm, with quantum yields reaching up to 0.92. researchgate.net In the case of 9-phenyl-9-phosphafluorene oxide derivatives, the emission spectra can be influenced by the polarity of the solvent, indicating a change in the dipole moment upon excitation, which is characteristic of an ICT state. beilstein-journals.orgbeilstein-journals.org The emission from these materials is often in the blue to green region of the visible spectrum.

Table 2: Representative Fluorescence Emission Data for 9,9-Dimethylfluorene Derivatives

| Compound | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|

| 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole derivatives | 449-513 | 0.36-0.92 | Not Specified | researchgate.net |

| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | Varies with solvent | Not Specified | Toluene | beilstein-journals.orgbeilstein-journals.org |

| Poly(9,9-dioctylfluorene) with 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | ~422 (max), ~445 (shoulder) | Not Specified | Solid Film | researchgate.net |

Electrochemical Analysis for Frontier Molecular Orbital Profiling

Electrochemical methods, particularly cyclic voltammetry, are powerful techniques for determining the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical for understanding the charge injection and transport properties of materials in electronic devices.

Cyclic Voltammetry for Determining Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Cyclic voltammetry (CV) involves measuring the current that develops in an electrochemical cell as the voltage is varied. The oxidation and reduction potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels, respectively. The HOMO level is related to the onset of oxidation, while the LUMO level is related to the onset of reduction.

For derivatives of 9,9-dimethyl-9H-fluoren-2-amine, the HOMO energy levels can be calculated from the onset oxidation potential (Eoxonset). nih.gov Similarly, studies on tert-butyl carbazole-based self-assembled monolayers show that the HOMO energy levels can be determined from their quasi-reversible oxidation behavior in CV measurements. acs.org In a study of donor-acceptor fluoren-9-ylidene malononitriles, the HOMO-LUMO gaps were found to decrease with an extended π-skeleton, a trend that was consistent with theoretical calculations. researchgate.net

Table 3: Representative Electrochemical Data for Fluorene Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 9,9-dimethyl-9H-fluoren-2-amine derivatives | Calculated from Eoxonset | Calculated from Egoptical + EHOMO | CV and Optical | nih.gov |

| tert-Butyl carbazole (B46965) SAMs | -5.11 to -5.52 | Not Specified | CV | acs.org |

| Fluoren-9-ylidene malononitriles | Not Specified | -3.61 to -3.62 | CV | researchgate.net |

Correlation of Redox Potentials with Charge Transport Capabilities in Devices

The HOMO and LUMO energy levels determined from redox potentials are crucial for predicting the efficiency of charge injection from electrodes and charge transport between different layers in an organic electronic device. For efficient hole injection from an anode (like ITO), the HOMO level of the hole transport material should be closely matched to the work function of the anode. Similarly, for efficient electron injection from a cathode, the LUMO level of the electron transport material should align with the work function of the cathode.

The difference between the HOMO and LUMO levels (the electrochemical gap) provides an estimate of the material's band gap and influences its optical properties. The redox potentials also give an indication of the material's stability under operating conditions, as materials with very low oxidation potentials may be prone to degradation.

X-ray Diffraction and Solid-State Structural Investigations

X-ray diffraction (XRD) on single crystals provides the most definitive information about the three-dimensional arrangement of molecules in the solid state. This includes bond lengths, bond angles, and intermolecular interactions, which are all critical for understanding the material's properties.

Single-Crystal X-ray Diffraction for Precise Molecular Conformation Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides the most precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, analysis of closely related structures, such as 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene, offers valuable insights into the likely conformation of the target molecule. nih.gov In such systems, the central fluorene core is typically planar. The phenyl group at the C2 position would be expected to be twisted with respect to the fluorene plane to minimize steric hindrance. The C-C bond connecting the phenyl group to the fluorene core allows for this rotational freedom. The two methyl groups at the C9 position are situated out of the plane of the fluorene ring.

Table 1: Representative Crystallographic Data for a Related Fluorene Derivative (Data for 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.567(3) |

| b (Å) | 5.998(1) |

| c (Å) | 35.123(7) |

| β (°) | 95.12(3) |

| Volume (ų) | 3057.1(11) |

| Z | 4 |

This interactive data table allows for sorting and filtering of the presented crystallographic parameters.

The data presented in Table 1 for a related compound illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. These parameters define the unit cell of the crystal lattice and are fundamental to understanding the packing of molecules in the solid state.

Analysis of Supramolecular Interactions (C-H···π, Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, several types of supramolecular interactions are anticipated to play a crucial role in the stability of its crystal structure.

Hydrogen Bonding: Classical hydrogen bonding (e.g., O-H···O or N-H···O) is absent in this compound due to the lack of highly electronegative atoms like oxygen or nitrogen with attached hydrogen atoms. However, as mentioned above, weaker C-H···π hydrogen bonds are prevalent.

Polymorphism and its Implications for Material Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can lead to significant differences in the physical properties of the material, such as melting point, solubility, and optical properties.

For fluorene derivatives, polymorphism has been observed and can be influenced by factors such as the nature and position of substituents on the fluorene core. researchgate.net The presence of different polymorphs can have important implications for the material's application. For instance, in the context of organic electronics, different crystal packing can affect the efficiency of charge transport and light emission. mdpi.com While no specific polymorphs of this compound have been reported in the literature searched, the potential for its existence should be considered, as subtle changes in crystallization conditions could lead to the formation of different crystalline forms with distinct properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorene core and the phenyl substituent, as well as a characteristic singlet for the two equivalent methyl groups at the C9 position. The integration of these signals would confirm the ratio of the different types of protons.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would be indicative of their electronic environment, and the signal for the quaternary carbon at C9 and the two methyl carbons would be readily identifiable.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Based on known data for 9,9-dimethylfluorene and general substituent effects)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Fluorene Aromatic Protons | 7.2 - 7.8 | 120 - 150 |

| Phenyl Protons | 7.3 - 7.6 | 125 - 140 |

| C9-CH₃ Protons | ~1.5 | ~27 |

| C9 (quaternary) | - | ~47 |

This interactive data table provides an estimation of the expected NMR chemical shifts.

NMR spectroscopy is also a primary method for assessing the purity of a sample. The presence of signals from impurities can be detected even at low levels, allowing for the quantification of purity.

Computational Chemistry and Theoretical Investigations of 9,9 Dimethyl 2 Phenyl 9h Fluorene Derivatives

Decoding the Digital Blueprint: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

At the heart of modern computational chemistry lie Density Functional Theory (DFT) and its excited-state counterpart, Time-Dependent DFT (TD-DFT). These quantum mechanical modeling methods have proven indispensable for elucidating the structure-property relationships of complex organic molecules, including the 9,9-dimethyl-2-phenyl-9H-fluorene family.

From Blueprint to Reality: Ground State Geometry Optimization and Electronic Structure Prediction

Before the optical and electronic properties of a molecule can be accurately predicted, its most stable three-dimensional arrangement of atoms, or ground state geometry, must be determined. DFT calculations are instrumental in this process. For derivatives of 9,9-dimethyl-9H-fluorene, methods like the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), are commonly employed to find the optimized molecular geometries. nih.govacs.org These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

The optimized geometry of this compound derivatives is characterized by the fluorene (B118485) unit's planarity, which is crucial for effective π-conjugation. The introduction of different substituent groups can, however, induce slight distortions in this planarity. For instance, in the solid state, intermolecular interactions such as C-H---π interactions can influence the molecular packing and conformation, as observed in derivatives of 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Beyond just the geometry, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density and the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these frontier orbitals is a key determinant of the molecule's electronic behavior. In many fluorene derivatives, the HOMO is typically localized on the electron-rich fluorene core and any donor substituents, while the LUMO is distributed across the π-conjugated system and any electron-accepting groups.

Capturing Light: Simulation of Electronic Absorption and Emission Spectra

TD-DFT is a powerful tool for simulating the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λ_abs). These theoretical spectra can then be compared with experimental UV-Vis absorption spectra to validate the computational model.

For example, TD-DFT calculations performed on 9,9-dimethyl-9H-fluoren-2-amine derivatives have successfully reproduced the experimental absorption bands. nih.gov These calculations, often carried out using a functional like B3LYP and a basis set like 6-31G(d,p) in a solvent model, can help assign the observed spectral features to specific electronic transitions, such as π-π* transitions within the conjugated system. nih.govmdpi.com

Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to simulate the fluorescence emission spectra (λ_em). The difference between the absorption and emission maxima, known as the Stokes shift, provides insights into the geometric and electronic reorganization of the molecule upon excitation. Theoretical calculations of emission spectra for fluorene derivatives have shown good agreement with experimental findings, confirming the planar and stable configuration of the excited state. mdpi.com

Engineering the Flow: HOMO-LUMO Energy Gap Analysis and Band Structure Engineering

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that governs the electronic and optical properties of a molecule. A smaller E_gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. DFT calculations provide a direct way to compute the HOMO and LUMO energy levels and thus the energy gap.

The ability to tune the HOMO-LUMO gap is a cornerstone of "band structure engineering," which aims to design molecules with specific electronic properties for targeted applications. In the context of this compound derivatives, this is often achieved by introducing electron-donating or electron-withdrawing groups onto the fluorene backbone. For example, attaching electron-donating groups like dimethylamino tends to raise the HOMO energy level, while electron-withdrawing groups like nitro or cyano groups tend to lower the LUMO energy level. Both of these modifications lead to a reduction in the HOMO-LUMO gap. acs.org

This principle is clearly demonstrated in studies of various fluorene derivatives. For instance, the calculated optical band gaps for a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine show a clear dependence on the nature of the acceptor group. nih.gov This ability to systematically modify the electronic band structure through chemical modification, guided by DFT calculations, is a powerful strategy for developing new materials for electronic devices.

Beyond the Linear: Exploration of Advanced Optical Properties

The interaction of molecules with intense laser light can lead to a range of fascinating nonlinear optical (NLO) phenomena. For this compound derivatives, their extended π-conjugated systems make them particularly interesting for NLO applications. Computational methods are crucial for predicting and understanding these properties.

A Two-for-One Deal: Theoretical Investigation of Two-Photon Absorption (TPA) Characteristics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would normally require a single photon of twice the energy. This phenomenon is at the heart of applications such as 3D microfabrication, high-resolution imaging, and optical power limiting.

Theoretical calculations, often employing TD-DFT, are vital for predicting the TPA cross-section (σ₂), a measure of the TPA efficiency. rsc.org Studies on various fluorene derivatives have revealed key structure-property relationships for enhancing TPA. For instance, creating quadrupolar "push-push" molecules, where electron-donating groups are placed symmetrically on the fluorene core, has been shown to be an effective strategy for increasing the TPA cross-section. rsc.org The strength of the donor group also plays a significant role, with stronger donors leading to larger TPA responses. rsc.org

Furthermore, the nature of the conjugated bridge is important. Replacing vinylene linkers with ethynylene linkers has been theoretically predicted to increase the TPA cross-section in the near-infrared region. rsc.org Computational studies can also identify the specific excited states involved in the TPA process, which is often the second excited state (S2) in these types of molecules. rsc.org

| Derivative Type | Key Structural Feature | Predicted Effect on TPA |

| Push-Push Quadrupolar | Symmetrical electron-donating groups | Enhanced TPA cross-section |

| Donor Strength | Increasing donor strength (e.g., -NBu₂ > -NPh₂) | Increased TPA cross-section |

| Conjugated Bridge | Ethynylene vs. Vinylene | Ethynylene leads to higher TPA cross-section |

A Distorted Response: Computation of Hyperpolarizability and Non-Linear Optical (NLO) Behavior

The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). The design of molecules with large β values is a major goal in the development of new NLO materials.

Computational chemistry provides the tools to calculate the hyperpolarizability of molecules. For fluorene derivatives, a "push-pull" architecture, where an electron-donating group and an electron-accepting group are connected through the π-conjugated fluorene system, is a well-established strategy for enhancing the first hyperpolarizability. nih.gov The modulation of the conjugation pathway within the fluorene core is also a critical factor. A linear conjugation path between the donor and acceptor has been shown to lead to a significant enhancement of β compared to a nonlinear path. nih.gov

Theoretical studies have corroborated experimental findings, showing that the calculated hyperpolarizability values for linearly conjugated chromophores based on 9,9-dimethyl-9H-fluoren-2-amine are significantly higher than their nonlinearly conjugated counterparts. nih.gov These computational insights are invaluable for the rational design of highly efficient NLO chromophores.

Impact of Molecular Design, Substituents, and Conjugation Pathways on Optical Properties

The optical properties of fluorene derivatives are intricately linked to their molecular architecture. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating how modifications to the molecular design, the nature and position of substituents, and the electronic conjugation pathways govern absorption and emission characteristics.

The core 9,9-dimethyl-9H-fluorene unit is known for its high thermal stability and efficient blue emission. nih.govresearchgate.net Its photophysical properties can be precisely tuned by introducing various functional groups. nih.gov A key strategy involves creating "push-pull" systems, where electron-donating and electron-accepting groups are attached to the fluorene core. This design facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which can significantly alter the optical response.

For instance, studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have shown that the conjugation path is critical. nih.gov A linear conjugation path, where donor and acceptor groups are placed at opposite ends of the molecule, leads to superior nonlinear optical (NLO) properties compared to a "design-deficient" nonlinear conjugation path. nih.gov Theoretical calculations, such as those using the B3LYP/6-31G(d,p) level of theory, corroborate experimental findings, accurately predicting HOMO-LUMO energy gaps and optical transitions. nih.gov Small modifications, such as the introduction of N-donor substituents at the C9 position to create dibenzofulvene derivatives, can dramatically alter absorption and emission properties and significantly lower the HOMO-LUMO energy gap. researchgate.netnih.gov

The nature of the substituent also plays a crucial role. The introduction of acceptor groups with a strong conjugation effect, such as a cyano group, can lead to a bathochromic (red) shift in both absorption and emission spectra. nih.gov Conversely, other substituents can induce a hypsochromic (blue) shift. nih.gov Halogen substitution also has intriguing effects on the photophysical properties of aromatic systems. researchgate.net The strategic placement of bulky groups, like tert-butyl groups, can create steric hindrance that prevents intermolecular aggregation, which is crucial for maintaining the desired optical properties in the solid state. acs.org

Interactive Table: Calculated Optical and Electrochemical Properties of Fluorene Derivatives

This table presents data calculated at the B3LYP/6-31G(d,p) level for a series of chromophores (SS1-SS5) derived from 9,9-dimethyl-9H-fluoren-2-amine, illustrating the effect of different acceptor groups.

Molecular Dynamics and Conformational Analyses

The three-dimensional shape and dynamic behavior of molecules are as important as their electronic structure in determining their function. Molecular dynamics simulations and conformational analyses provide a window into the flexibility, rigidity, and intermolecular interactions of this compound derivatives.

The fluorene moiety itself is a rigid, planar system, a feature that contributes to its use in stable electronic materials. ontosight.ai X-ray crystallography of 2,7-dibromo-9,9-dimethyl-9H-fluorene has confirmed that the tricyclic fluorene core is essentially planar. nih.govresearchgate.net The substitution at the C9 position with two methyl groups is a common strategy to prevent oxidation at this reactive site and ensure the long-term stability of the material by locking the conformation. researchgate.net

However, the introduction of substituents, particularly the phenyl group in this compound, introduces degrees of freedom. The key torsional dynamic to consider is the rotation around the single bond connecting the phenyl ring to the fluorene core. The angle of this rotation affects the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's optical and electronic properties.

Computational methods like empirical force field calculations and DFT can be used to study these conformational preferences. researchgate.net For example, in related systems like methyl-substituted 9,10-dihydroanthracenes, calculations have been used to determine the energetic landscape of ring puckering and interconversion between different conformers (e.g., boat vs. chair forms). researchgate.net Similar analyses on 9,9-disubstituted fluorene derivatives reveal that steric effects between substituents and the fluorene backbone can lead to specific, low-energy conformations, such as a distinct inclination angle between the benzene (B151609) rings of the fluorene unit. researchgate.net

The performance of organic materials often depends on how individual molecules pack together in the solid state or in thin films. Predictive modeling of these intermolecular interactions is crucial for designing materials that self-assemble into desired architectures.

The planar, aromatic nature of the fluorene core makes it prone to π-π stacking interactions. nih.govresearchgate.net In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions with a centroid-centroid distance of 3.8409 Å lead to the stacking of molecules into a one-dimensional chain. nih.govresearchgate.net Hirshfeld surface analysis can be employed to evaluate various intermolecular interactions, including C-H∙∙∙π interactions, which also play a significant role in the packing structure. researchgate.net

Computational models can predict how changes in molecular structure will influence this self-assembly. For example, attaching long alkyl chains to the fluorene core can induce liquid crystalline (mesogenic) behavior, where molecules exhibit orientational order. nih.gov The compound 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene is a nematic liquid crystal, and its crystal structure reveals a nematic-like packing with molecules oriented in a face-to-edge manner. nih.gov

Advanced predictive modeling now incorporates machine learning. Approaches like Dynamic Graph Score Matching (DGSM) can predict stable 3D conformations by modeling both local covalent interactions and crucial long-range non-bonded interactions. neurips.cc Such methods are powerful for predicting how molecules will interact and assemble, which is key for applications like self-assembled monolayers (SAMs) where π-π interactions between the backbones of different molecules can drive the formation of highly ordered structures. acs.org

Interactive Table: Intermolecular Interaction Data for Fluorene Derivatives

This table summarizes key intermolecular interaction parameters observed in the crystal structures of selected 9,9-dimethyl-9H-fluorene derivatives.

Applications of 9,9 Dimethyl 2 Phenyl 9h Fluorene Derived Materials in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The inherent luminescence and charge-transporting capabilities of 9,9-Dimethyl-2-phenyl-9H-fluorene derivatives have made them attractive candidates for various components within OLEDs, contributing to enhanced efficiency, color quality, and device stability.

Application as Emissive Layers: Strategies for Tunable Color Emission and Enhanced Color Purity

Derivatives of 9,9-dimethyl-9H-fluorene are instrumental in developing emissive layers with tunable color output and high color purity. The emission color can be precisely controlled by modifying the molecular structure, particularly through the introduction of different electron-donating and electron-accepting groups. This creates donor-π-acceptor (D-π-A) architectures where the fluorene (B118485) unit often serves as the π-bridge.

For instance, chromophores based on 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde have been synthesized, and their emission wavelengths can be systematically red-shifted by varying the strength of the acceptor group. researchgate.net The emission can be tuned from blue to red by altering the π-conjugation length and the acceptor strength. A study on chromophores derived from 9,9-dimethyl-9H-fluoren-2-amine demonstrated that the emission wavelength could be shifted from 491 nm to 780 nm by modifying the acceptor moiety. researchgate.net

| Compound | Acceptor Group | Emission Wavelength (λem) in DCM |

| 8 | -CHO | 491 nm |

| SS4 | Cyanostilbene with NO2 | 512 nm |

| SS3 | Cyanostilbene with Br | 586 nm |

| SS1 | Dicyanovinyl | 632 nm |

| SS5 | Cyanostilbene | 634 nm |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 780 nm |

Furthermore, enhancing color purity is a critical aspect of display technology. Blending poly(9,9-dioctyl-2,7-fluorene) (PFO), a related fluorene derivative, with an electron-transporting material has been shown to significantly reduce long-wavelength emission, resulting in a pure blue emission with improved CIE color coordinates. This approach helps to hinder the formation of undesirable fluorenone defects that can lead to color impurities.

Utilization as Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) for Charge Injection/Transport

The excellent charge-carrier mobility of fluorene-based compounds makes them suitable for use as both hole transport layers (HTLs) and electron transport layers (ETLs) in OLEDs. The ability to functionalize the fluorene core allows for the tuning of HOMO and LUMO energy levels to match those of adjacent layers, facilitating efficient charge injection and transport.

Solution-processable HTMs based on a fluorenyl group have been developed to overcome the limitations of traditional materials like TPD. For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has been successfully used as an HTM in an OLED with an Alq3 emitter, achieving a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². This performance is significantly higher than that of devices using the standard TPD material. Current time information in Bucharest, RO.

| HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) |

| 2M-DDF | 21,412 | 4.78 | 3.8 |

| TPD | 4,106 | - | - |

| PVK | 2,288.9 | 1.10 | 3.4 |

| TFB | 15,211 | - | - |

While the use of this compound derivatives specifically as ETLs is less documented, the general class of fluorene-based materials has shown promise. For instance, blending polyfluorene derivatives with electron-transporting materials like 2,7-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]-9,9-dihexylfluorene (DFD) has been shown to improve the balance of charge carriers within the device. worktribe.com

Interfacial Engineering and Charge Balance Optimization for Device Performance Enhancement

While specific research on using this compound derivatives for interfacial engineering is limited, the broader class of fluorene-based polymers has been effectively used for this purpose. For example, conjugated polyelectrolytes with fluorene backbones, such as PFN-Br, can be used as a wetting layer to modify the surface energy of hole-transport layers. acs.org This improves the morphology of the subsequently deposited layers and enhances charge extraction.

The principle of blending emissive fluorene polymers with electron-transporting materials, as mentioned earlier, also serves as a form of interfacial engineering at the nanoscale. This blending creates a micro-encapsulation environment that improves the balance of charge carriers and hinders the formation of emissive defects, leading to enhanced device efficiency and color purity. worktribe.com

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The electronic and optical properties of this compound derivatives also make them promising materials for solar energy conversion applications.

Design and Synthesis as Donor-Acceptor Organic Materials for Solar Energy Conversion

In the realm of organic photovoltaics, the donor-acceptor (D-A) architecture is a cornerstone for designing efficient light-harvesting materials. The 9,9-dimethylfluorene unit is a popular building block for the donor component in these copolymers due to its good solubility, thermal stability, and charge transport characteristics.

Researchers have synthesized novel D-A copolymers incorporating 9,9-dioctylfluorene units. For instance, a copolymer (C1) containing a 9,9-dioctylfluorene-2,7-bis(trimethyleneboronate) unit and a 2,3-bis(5-bromothiophen-2-yl)acrylonitrile unit was used as an electron donor in a bulk heterojunction solar cell with PC₇₀BM as the acceptor. This device achieved a power conversion efficiency (PCE) of 0.45%, with an open-circuit voltage (Voc) of 0.51 V and a short-circuit current density (Jsc) of 2.50 mA/cm². Current time information in Bucharest, RO. Another copolymer (C2) with different acceptor units reached a PCE of 0.34%. Current time information in Bucharest, RO.

The design principles for these materials focus on tuning the HOMO and LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage. The bandgap of the polymer is also a critical parameter, with efforts directed towards creating both wide-bandgap and low-bandgap polymers to optimize light absorption from the solar spectrum. researchgate.net

In the context of dye-sensitized solar cells (DSSCs), chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor have been investigated. nih.gov The design of these dyes involves creating a D-π-A structure where the fluorene moiety acts as part of the electron-donating group. The performance of these dyes is highly dependent on their absorption spectra and energy level alignment with the semiconductor (typically TiO₂) and the redox electrolyte. While specific efficiency data for DSSCs using this compound-based dyes is not extensively reported in the provided context, the fundamental design principles are well-established.

Function as Light-Absorbing Components and Hole Transport Materials

In the realm of organic photovoltaics (OPVs), materials derived from 9,9-dimethyl-9H-fluorene have been investigated for their roles as both light-absorbing and charge-transporting components. The fluorene unit's rigid and planar nature facilitates π-electron delocalization, which is crucial for both absorbing photons and transporting the resulting charge carriers.

Derivatives incorporating the N-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino (FPA) substituent have been synthesized and explored as hole transporting materials (HTMs). nih.gov These materials leverage the electron-donating nature of the triphenylamine-like FPA group in conjunction with the stable fluorene core. The design of these molecules often involves a spiro[fluorene-9,9′-xanthene] (SFX) core, which enhances the morphological stability and helps to prevent crystallization in the thin film state, a critical factor for device longevity and performance. nih.gov By modifying the number and substitution pattern of the FPA groups on the SFX core, the highest occupied molecular orbital (HOMO) energy level can be tuned to achieve better alignment with the valence band of the perovskite or other light-absorbing layer, thereby facilitating efficient hole extraction. nih.gov

Furthermore, polymeric derivatives have shown significant promise. A homopolymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been designed as a dopant-free hole-transporting material for inverted perovskite solar cells. researchgate.net This polymer utilizes the 9,9-diphenyl-fluorene unit to reduce the excessive rigidity of a spirobifluorene core, while extending the conjugation length along the polymer backbone. researchgate.net The synthesis involves the reaction of 2,7-dibromofluorenone with 4,4-dimethoxytriphenylamine, followed by Yamamoto polymerization. researchgate.net The resulting polymer exhibits good solubility and thermal stability, which are advantageous for solution-based processing of solar cells. researchgate.net

Influence on Open-Circuit Voltage and Power Conversion Efficiency in Photovoltaic Devices

The electronic properties of 9,9-dimethylfluorene-derived HTMs have a direct and significant impact on the open-circuit voltage (Voc) and power conversion efficiency (PCE) of photovoltaic devices. The HOMO level of the HTM is a key determinant of the Voc, as it dictates the energy difference between the electron and hole quasi-Fermi levels.

In a study of SFX-based HTMs with FPA substituents, it was found that modifying the number and position of the FPA groups did not lead to a significant variation in the HOMO energy level, which remained around -5.24 eV. nih.gov This stability in the HOMO level is crucial for maintaining a high Voc.

The performance of the dopant-free polymer PFTPA in air-processed inverted perovskite solar cells highlights the potential of these materials. researchgate.net Devices employing PFTPA as the HTL achieved a champion PCE of up to 16.82%. researchgate.net This high efficiency is attributed to well-aligned energy levels, improved morphology of the perovskite layer grown on top of the PFTPA, and efficient hole-transporting and extraction properties at the perovskite/HTM interface. researchgate.net In comparison, devices using the commercial standard PEDOT:PSS as the HTL under the same conditions showed a lower PCE of 13.8%. researchgate.net Furthermore, the PFTPA-based devices demonstrated excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in an ambient air atmosphere. researchgate.net

Photovoltaic Performance of PFTPA-based Perovskite Solar Cells

| Hole Transport Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Ref |

|---|---|---|---|---|---|

| PFTPA | 16.82% | Data not available | Data not available | Data not available | researchgate.net |

Note: Specific values for Voc, Jsc, and FF were not provided in the search result.

Organic Field-Effect Transistors (OFETs) and Molecular Electronics

The 9,9-dimethylfluorene unit is also a valuable component in the design of organic semiconductors for organic field-effect transistors (OFETs). Its rigid structure and the presence of the solubilizing dimethyl groups at the C9 position allow for good processability without compromising the electronic properties of the conjugated backbone.

Design Principles for Achieving Optimal Charge Carrier Mobility in Fluorene-Based Transistors

Achieving high charge carrier mobility in fluorene-based OFETs relies on several key molecular design principles. The charge transport in the semiconductor layer is influenced by both intramolecular and intermolecular factors. mdpi.com

Intramolecularly, the charge mobility is dependent on the effective conjugation along the molecular backbone. mdpi.com The introduction of electron-rich and electron-withdrawing groups can modulate the electron cloud distribution and enhance semiconductor performance. mdpi.com Furthermore, the planarity of the conjugated backbone is crucial as it enhances the efficiency of the conjugation length, improves molecular ordering, and promotes π-π stacking, all of which contribute to higher charge carrier mobility.

Intermolecularly, strong aggregation is generally beneficial for charge transport between individual molecules. mdpi.com The design of the side chains plays a critical role in controlling the packing and morphology of the thin film. For instance, linear alkyl chains tend to promote stronger aggregation compared to branched chains. mdpi.com Additionally, a suitable alignment of the frontier molecular orbitals (HOMO and LUMO) with the work function of the electrodes is necessary to ensure efficient charge injection, which is a prerequisite for high charge transport mobility. mdpi.com

Integration and Performance Characteristics in Field-Effect Transistor Architectures

Derivatives of 9,9-dimethylfluorene have been successfully integrated into OFET architectures, demonstrating both n-channel and p-channel characteristics.

In one study, fluorene derivatives functionalized with dicyanovinylene and featuring octyl thiophene (B33073) side groups were synthesized and used as the active layer in solution-processed OFETs. figshare.com These devices exhibited n-channel behavior with an electron mobility of 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. figshare.com The performance of these devices was correlated with the surface morphology and texture of the thin film. figshare.com

Another approach involves the use of self-assembled monolayers (SAMs) of oligo-9,9′-dioctylfluorene phosphonic acids to create the active channel in OFETs. rsc.org This method allows for the formation of amorphous monolayers that exhibit robust lateral charge transport. rsc.org

Furthermore, high-performance flexible OFETs have been fabricated using nanowires of poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8-BT). nih.gov These nanowire-based devices showed a high average hole mobility of 1.1 cm² V⁻¹ s⁻¹, which is significantly higher than that of thin-film devices made from the same material (0.2 cm² V⁻¹ s⁻¹). nih.gov The enhanced mobility in the nanowires is attributed to a more regular molecular arrangement, specifically a face-on π-stacking crystallite arrangement, which facilitates efficient charge transport. nih.gov

Performance of Fluorene-Derivative-Based OFETs

| Fluorene Derivative | Device Architecture | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Ref |

|---|---|---|---|---|---|

| Dicyanovinylene-functionalized fluorene with octyl thiophene | Solution-processed thin film | n-channel | 0.0055 | ~10⁶ | figshare.com |

| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8-BT) | Nanowire | p-channel | 1.1 | Data not available | nih.gov |

Emerging Optoelectronic and Photonic Devices

The unique photophysical properties of fluorene derivatives also make them suitable for a variety of emerging optoelectronic and photonic applications, including optical limiting.

Development of Fluorene-Based Materials for Optical Limiting Applications

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is highly desirable for protecting sensitive optical components and human eyes from high-intensity laser radiation. Two-photon absorption (TPA) is a key mechanism that can be exploited for optical limiting.

A novel fluorene derivative with a N,N-diethyl-4-vinylaniline group introduced as a branch at the 9-position has been synthesized and investigated for its nonlinear optical properties. mdpi.com This compound was designed to have a large TPA cross-section. mdpi.com The introduction of the embranchment at the 9-position was observed to induce a special fluorescence quenching effect. mdpi.com The combination of a large TPA cross-section and a low quantum yield makes this material a promising candidate for optical limiting applications. mdpi.com Preliminary nonlinear optical transmission experiments showed a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹ when pumped with a laser at 775 nm, indicating its potential as an optical limiting material. mdpi.com

Sensor Development Based on Fluorene Derivative Photophysical Responses

The unique photophysical properties of fluorene and its derivatives, particularly their high photoluminescence quantum efficiency and the ability to tune their electronic characteristics through chemical modification, have positioned them as exceptional candidates for the development of highly sensitive chemical sensors. wikipedia.orgiitk.ac.in These sensors operate on the principle that the interaction between the fluorene-based material and a target analyte induces a measurable change in the material's photophysical response, most commonly its fluorescence. researchgate.net This response can manifest as either a decrease (quenching) or an increase (enhancement) in fluorescence intensity, or a shift in the emission wavelength. wikipedia.org

The core of these sensory materials often consists of a conjugated polymer backbone incorporating fluorene units. This architecture allows for an amplification of the sensory signal. When a single analyte molecule binds to a receptor site on the polymer, it can quench the fluorescence of many adjacent monomer units, a phenomenon sometimes referred to as "superquenching". mit.edu This amplification is a key advantage of using conjugated polymers in sensor applications, enabling the detection of analytes at very low concentrations. mit.edu

The sensing mechanism is frequently based on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the inner filter effect (IFE). researchgate.net In many cases, the fluorene unit acts as a light-harvesting antenna, absorbing excitation energy and transferring it along the polymer chain. Interaction with an analyte can disrupt this energy transfer process, leading to a change in the observed fluorescence. researchgate.net

A notable example of a sensor derived from a substituted 2-phenyl-9H-fluorene is a conjugated polyelectrolyte (CPE) designed for the detection of tetracycline (B611298) in water. This polymer, poly[5,5′-(((2-phenyl-9H-fluorene-9,9-diyl)bis(hexane-6,1-diyl))bis(oxy))diisophthalate] sodium (PFPT), demonstrates the practical application of these principles. nih.gov The fluorescence of PFPT is quenched upon the addition of tetracycline, providing a sensitive method for its detection. nih.gov

Fluorene derivatives have been successfully employed to detect a wide range of analytes, including nitroaromatic compounds, metal ions, and biological molecules. mit.eduresearchgate.net For instance, fluorenone-based sensors have been developed for the selective detection of iodide ions, exhibiting a fluorescence enhancement response with detection limits in the nanomolar range. nih.gov These sensors can also be reversible, with the fluorescence being quenched by the addition of a different ion, such as Cu2+. nih.gov

The versatility of fluorene chemistry allows for the rational design of sensors with high selectivity and sensitivity for specific target analytes. By modifying the substituents on the fluorene core, researchers can fine-tune the electronic properties and create specific binding sites for the analyte of interest. nih.gov

Research Findings on Fluorene-Based Sensors

Polymer Chemistry and Macromolecular Architectures Incorporating 9,9 Dimethyl 9h Fluorene Units

Synthesis of Conjugated Polymers and Copolymers Derived from 9,9-Dimethyl-9H-fluorene Monomers

Conjugated polymers based on 9,9-dimethyl-9H-fluorene are synthesized through various polycondensation reactions. These methods allow for the creation of high molecular weight polymers with well-defined structures, which are essential for high-performance electronic applications. The substitution pattern on the fluorene (B118485) unit, including the incorporation of phenyl groups at the 2-position, provides a versatile platform for tuning the polymer's properties.

Modern synthetic chemistry offers several powerful tools for the construction of polyfluorenes. Among the most prevalent and effective are palladium-catalyzed cross-coupling reactions and condensation polymerizations.

Suzuki Coupling Polymerization: This has become a cornerstone for the synthesis of polyfluorenes and their copolymers. The reaction typically involves the palladium-catalyzed coupling of a diboronic acid or ester derivative of a fluorene monomer with an aromatic dihalide comonomer. For instance, 9,9-disubstituted 2,7-bis-1,3,2-dioxaborolanyl-fluorene can be reacted with various aromatic dibromides to yield a portfolio of fluorene-based homopolymers and copolymers. researchgate.net This method is highly efficient and tolerant of a wide range of functional groups, allowing for the synthesis of complex macromolecular structures. Microwave-assisted Suzuki polymerization has been shown to dramatically reduce reaction times from hours to minutes while yielding polymers with high molecular weights. aps.org

Knoevenagel Condensation Polymerization: This method is employed to introduce vinylene linkages into the polymer backbone, which can enhance conjugation and alter the material's electronic and optical properties. The reaction involves the base-catalyzed condensation of a fluorene-based dialdehyde (B1249045) with a comonomer containing active methylene (B1212753) groups. While less common than Suzuki coupling for creating all-aromatic backbones, it is a key strategy for synthesizing polymers like poly(fluorenevinylene)s. The Knoevenagel reaction is often used in multi-step, one-pot syntheses in conjunction with other reactions like Suzuki coupling to build complex donor-π-acceptor chromophores and polymers. rsc.orgrloginconsulting.com

A comparison of common polymerization methods highlights their primary characteristics:

| Polymerization Method | Catalyst/Reagent | Key Features | Resulting Linkage |

| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High yield, functional group tolerance, precise structural control. researchgate.netwikipedia.org | Aryl-Aryl |

| Yamamoto Coupling | Ni(0) complex (e.g., Ni(COD)₂) | Effective for homopolymerization of dihalo-aromatics. researchgate.netacs.org | Aryl-Aryl |

| Knoevenagel Condensation | Base (e.g., t-BuOK, Piperidine) | Forms carbon-carbon double bonds, introduces vinylene units. rsc.org | C=C (Vinylene) |

| Oxidative Polymerization | Oxidant (e.g., FeCl₃) | A direct method for coupling aromatic nuclei, often cost-effective. rsc.orgcapes.gov.br | Aryl-Aryl |

A key advantage of polymeric materials based on 9,9-dimethyl-9H-fluorene is the ability to engineer their electronic properties for specific applications. This is primarily achieved by creating copolymers that incorporate different aromatic units into the polyfluorene backbone.

The electronic band structure, particularly the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap (Eg), dictates the polymer's optical and charge-transport properties. The HOMO and LUMO levels of poly(9,9-dialkylfluorene)s are located at approximately -5.8 eV and -2.4 eV, respectively, resulting in a wide band gap suitable for blue light emission. aps.orgnih.gov

The introduction of different comonomers alters the HOMO and LUMO energy levels, as illustrated in the table below for various polyfluorene copolymers.

| Polymer/Copolymer | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| Poly(9,9-dioctylfluorene) (PFO) | -5.75 | -2.50 | 3.25 |

| PFO-co-TFB (TFB = poly(9,9′-dioctylfluorene-co-bis-N,N′-(4-butylphenyl)diphenylamine)) | -5.50 | -2.45 | 3.05 |

| PFO-co-Pyrene (C1) | -5.69 | -2.62 | 3.07 |

| PFO-co-Naphthalene (C3) | -5.73 | -2.65 | 3.08 |

Data compiled from references nih.govmdpi.com. Note: Values are approximate and can vary based on measurement technique and film morphology.

This engineering approach not only tunes the emission color but also improves charge injection and transport by aligning the polymer's frontier orbitals with the work functions of the electrodes in a device. nih.gov

Supramolecular Polymer Assemblies and Nanostructured Materials

Beyond the properties of individual polymer chains, the collective behavior and organization of fluorene-containing polymers are critical for fabricating functional materials. Supramolecular chemistry principles guide the self-assembly of these polymers into well-defined nanostructures.

The self-assembly of polyfluorenes is driven by a combination of non-covalent interactions, including π-π stacking of the conjugated backbones and van der Waals forces. A crucial and often dominant interaction is the CH-π interaction between the C-H bonds of the alkyl side chains and the π-electron clouds of the aromatic fluorene units on adjacent chains. aps.orgacs.org

This can lead to the formation of aggregates, particularly in poor solvents or at high concentrations. acs.org The structure of the alkyl groups at the C9 position plays a significant role; linear alkyl chains like in poly(9,9-dioctylfluorene) (PFO) can readily participate in CH-π interactions, promoting aggregation. aps.orgacs.org In contrast, branched side chains, such as 2-ethylhexyl groups, create steric hindrance that can suppress the formation of aggregates. aps.orgacs.org The formation of these aggregates is often associated with the appearance of a new, red-shifted emission band in the photoluminescence spectrum, sometimes referred to as the "β-phase" emission, which corresponds to a more planar and ordered chain conformation. nih.gov

These self-assembly processes can be harnessed to create various nanostructures, including nanoparticles, nanowires, and nanofibers, through methods like reprecipitation or in thin films. nih.gov

The rigid, aromatic nature of fluorene makes it an excellent building block for creating permanently porous materials. Conjugated microporous polymers (CMPs) are amorphous, 3D polymer networks that combine extended π-conjugation with high surface areas and permanent porosity. wikipedia.orgnih.gov Porous aromatic frameworks (PAFs) are a related class of ultrastable porous materials. acs.orgnih.gov

Fluorene-based CMPs are typically synthesized via irreversible cross-coupling reactions, such as Yamamoto or Suzuki coupling, using multifunctional fluorene monomers. researchgate.netnih.gov For example, Yamamoto coupling of tetra-functionalized fluorene monomers can produce microporous networks with high specific surface areas. nih.gov An alternative, cost-effective method is the oxidative polymerization of fluorene monomers using an inexpensive mediator like iron(III) chloride (FeCl₃). rsc.org This approach can yield microporous polymers with large surface areas (940–1980 m² g⁻¹) and high micropore volumes. rsc.org

These porous materials are investigated for applications in gas storage, separation, and chemical sensing, where the combination of porosity and the fluorescent nature of the fluorene units is highly advantageous. researchgate.netnih.gov The properties of these materials are highly tunable based on the monomer structure and the synthetic conditions used. wikipedia.org

| Material Type | Monomer Example | Polymerization Method | Key Properties |

| Fluorene-based CMP | 2,7-dibromo-9,9-dioctylfluorene + 1,3,5-triethynylbenzene | Yamamoto Coupling | High microporosity, fluorescence, chemical sensing. nih.gov |

| Spirobifluorene-based COP | Unsubstituted Spirobifluorene | FeCl₃-mediated Polymerization | Large surface area (up to 1980 m² g⁻¹), high gas uptake. rsc.org |

| Porous Aromatic Framework (PAF) | Tetrakis(4-bromophenyl)methane | Ullmann Polycondensation | Ultrastable, high surface area, charge transport channels. acs.orgnih.gov |

Photocatalytic Applications of 9,9 Dimethyl 2 Phenyl 9h Fluorene Derivatives

Design Principles for Fluorene-Based Organic Photoredox Catalysts

The design of efficient fluorene-based organic photoredox catalysts hinges on the strategic modification of the fluorene (B118485) core to fine-tune its photophysical and electrochemical properties. A predominant design strategy involves the creation of donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architectures. nih.gov In these systems, the fluorene unit can act as the π-conjugated bridge, connecting electron-donating and electron-accepting moieties. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for establishing the desired redox potentials in the excited state.

Key design principles for these catalysts include:

Tuning Redox Potentials: The introduction of electron-donating groups (donors) and electron-withdrawing groups (acceptors) to the fluorene scaffold allows for precise control over the catalyst's oxidation and reduction potentials in both the ground and excited states. For instance, attaching diarylamine or carbazole (B46965) moieties as donors can create potent reducing agents upon excitation. researchgate.net

Enhancing Solubility and Processability: The fluorene molecule itself provides a platform for synthetic modifications. acs.org Attaching alkyl groups, such as methyl or hexyl, at the C-9 position is a common strategy to improve the solubility of these catalysts in common organic solvents, which is essential for homogeneous photocatalysis. nih.govacs.org The 9,9-dimethyl substitution in the parent compound is a prime example of this principle.

Extending Conjugation and Light Absorption: The photophysical properties, including the absorption spectrum, can be modulated by extending the π-conjugation of the fluorene system. This can be achieved by introducing aromatic or heteroaromatic substituents. The goal is often to shift the absorption into the visible light spectrum to utilize this abundant and environmentally benign energy source. nih.gov

Incorporation into Polymeric Structures: For applications requiring heterogeneous catalysis, fluorene derivatives can be incorporated into the backbones of conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs). rsc.orgresearchgate.net This approach can enhance catalyst stability and recyclability. The porous nature of these materials can also be beneficial for substrate diffusion and interaction with the catalytic sites. rsc.org Donor-acceptor interactions within the polymer structure can improve charge separation and transfer, boosting photocatalytic efficiency. researchgate.net

Selective Organic Transformations Mediated by Fluorene Photocatalysts

Fluorene-based photocatalysts have demonstrated their utility in a variety of selective organic transformations, leveraging their tunable photophysical properties to drive reactions under mild conditions.

Aerobic Oxidation Reactions (e.g., Oxidation of Amines to Imines, Phenylboronic Acids to Phenols)

Aerobic oxidation, which uses molecular oxygen as a green and sustainable oxidant, is a key area where fluorene-based photocatalysts show significant promise. amazonaws.com

The photocatalytic oxidation of amines to imines is a valuable transformation in organic synthesis. While various systems can achieve this, the principles are applicable to fluorene-based catalysts. amazonaws.comresearchgate.netacs.org The reaction is typically initiated by the photoexcited catalyst, which can then engage in an electron transfer process with the amine substrate. The resulting amine radical cation can then undergo further steps to yield the corresponding imine. The use of visible light and a heterogeneous photocatalyst allows for easy separation and recycling of the catalyst. amazonaws.com

Table 1: Examples of Photocatalytic Aerobic Oxidation of Amines to Imines Note: The following table presents examples from the literature that demonstrate the general principles of photocatalytic amine oxidation, which can be extended to fluorene-based systems.

| Entry | Substrate | Catalyst | Solvent | Light Source | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzylamine | Au/R-TiO₂ | Acetonitrile | Visible Light (λ > 420 nm) | High | High | researchgate.net |

| 2 | Benzylamine | TiO₂ | Water | UV Irradiation | >99% Yield | >99% | amazonaws.com |

| 3 | Benzylamine | RuO₂·xH₂O/TiO₂ | Toluene | Blue LED (440 nm) | 92% Yield | High | rsc.org |

Another significant transformation is the oxidation of phenylboronic acids to phenols. This reaction provides a valuable route to synthesizing phenols from readily available boronic acids. mdpi.comresearchgate.net Photocatalytic methods for this conversion often proceed under mild conditions, using visible light and an oxygen atmosphere. researchgate.netbeilstein-journals.org The mechanism can involve the generation of superoxide (B77818) radical anions from the interaction of the excited photocatalyst with molecular oxygen, which then reacts with the boronic acid. beilstein-journals.org Covalent organic frameworks (COFs) have shown high catalytic activity for this transformation, with good substrate applicability and recoverability. researchgate.net

Table 2: Examples of Photocatalytic Oxidation of Phenylboronic Acids to Phenols Note: The following table presents examples from the literature that demonstrate the general principles of photocatalytic oxidation of boronic acids, which can be extended to fluorene-based systems.

Photocatalytic Production of Hydrogen Peroxide

The photocatalytic synthesis of hydrogen peroxide (H₂O₂) from water and air is an attractive and sustainable alternative to the current energy-intensive anthraquinone (B42736) process. Polymer semiconductors, including those based on conjugated polymers, are a promising class of materials for this purpose. wikipedia.org The design of these photocatalysts often involves creating donor-acceptor structures to facilitate charge separation and transfer, a principle that is central to the design of fluorene-based materials. By carefully tuning the energy levels of the polymer, the two-electron reduction of oxygen to hydrogen peroxide can be favored over the four-electron reduction to water. While specific examples focusing on 9,9-Dimethyl-2-phenyl-9H-fluorene derivatives for H₂O₂ production are not extensively documented, the underlying principles of using conjugated polymers with D-A architectures suggest that fluorene-based polymers hold significant potential in this field. wikipedia.org

Mechanisms in Atom Transfer Radical Polymerization (ATRP) Initiated by Fluorene Catalysts